molecular formula C21H15F3N4O2S B3002873 3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine CAS No. 1115285-40-9

3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine

Cat. No. B3002873
CAS RN: 1115285-40-9
M. Wt: 444.43
InChI Key: VEWIYLSUPUSZAI-UHFFFAOYSA-N
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Description

The compound "3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine" is a structurally complex molecule that appears to be related to a family of compounds with various biological activities. The presence of a trifluoromethylphenyl group and an oxadiazole ring suggests potential for significant biological activity, possibly including herbicidal properties as indicated by the related structures in the provided papers .

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-step reactions, starting with the formation of the core pyridazine ring followed by various functionalization steps. For instance, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and found to have herbicidal activities . Similarly, the synthesis of oxadiazolo[3,4-d]pyridazine trioxides was achieved through the reaction of oxadiazole oxides with a mixture of nitric and trifluoroacetic acids . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction analysis. For example, the structure of oxadiazolo[3,4-d]pyridazine trioxides revealed a planar molecule with unusual bond lengths and angles, which could influence the reactivity and interaction with biological targets . The presence of a methoxyphenyl group, as seen in the compound of interest, is also common in related molecules and may contribute to the binding affinity to biological receptors .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the oxadiazole ring and the electron-withdrawing trifluoromethyl group. These features can affect the electron density of the molecule and its interactions with other chemical entities. For example, the reactivity of imidazo[1,2-b]pyridazines has been explored in the context of central nervous system activities, where substituents on the phenoxy and methoxybenzylthio groups significantly affected biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include high lipophilicity due to the trifluoromethyl group and potential for hydrogen bonding through the methoxy group. These properties are important for the biological activity of related compounds, as they can influence solubility, permeability, and interaction with biological targets. For instance, the lipophilicity of the trifluoromethyl group has been associated with the herbicidal activity of pyridazine derivatives . Additionally, the presence of the oxadiazole ring could contribute to the stability and electronic properties of the compound .

properties

IUPAC Name

5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-29-16-4-2-3-14(11-16)17-9-10-19(27-26-17)31-12-18-25-20(28-30-18)13-5-7-15(8-6-13)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIYLSUPUSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine

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